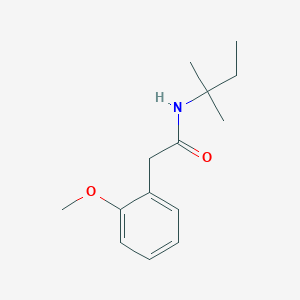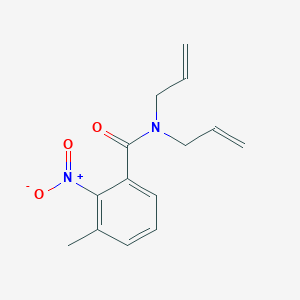
N'-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential bioactive properties and its role as a precursor in the synthesis of various heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with 3-oxocyclohexen-1-yl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound’s bioactive properties make it a candidate for studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its potential bioactivity, the compound is investigated for its therapeutic applications, including its role in drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific bioactivity being studied, such as its antimicrobial or anticancer properties.
Vergleich Mit ähnlichen Verbindungen
N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide can be compared with other similar compounds, such as cyanoacetohydrazides and other pyridine derivatives. These compounds share similar structural features and chemical properties but may differ in their specific bioactivities and applications. The uniqueness of N’-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide lies in its specific combination of the pyridine and cyclohexenone moieties, which may confer distinct bioactive properties.
References
- Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors
- Facile synthesis and antiproliferative activity of new 3-cyanopyridines
- Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds
Eigenschaften
IUPAC Name |
N'-(3-oxocyclohexen-1-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-11-5-1-4-10(7-11)14-15-12(17)9-3-2-6-13-8-9/h2-3,6-8,14H,1,4-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFZGTZCNYSIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B5743090.png)




![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5743117.png)
![3-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B5743120.png)
![4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B5743132.png)


![N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-methyl-3-nitrobenzohydrazide](/img/structure/B5743153.png)
![2-methyl-6-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5743161.png)


